The 740 Y-P Phosphopeptide: A Technical Guide to its Mechanism of Action as a PI3K Activator
The 740 Y-P Phosphopeptide: A Technical Guide to its Mechanism of Action as a PI3K Activator
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action for 740 Y-P, a cell-permeable phosphopeptide used to selectively activate the Phosphoinositide 3-kinase (PI3K) pathway. It details the molecular interactions, downstream signaling events, and includes quantitative data and experimental protocols for researchers utilizing this tool.
Core Mechanism of Action: Mimicking Receptor Tyrosine Kinase Signaling
740 Y-P is a synthetic, cell-permeable phosphopeptide designed to mimic a specific phosphotyrosine motif from the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its primary mechanism involves the direct binding and activation of PI3K.
1.1. Binding to the p85 Regulatory Subunit
The canonical activation of Class IA PI3Ks occurs when their regulatory subunit, typically p85, binds to phosphorylated tyrosine residues on activated receptor tyrosine kinases or their substrates.[2][3] The p85 subunit contains two Src Homology 2 (SH2) domains (N-SH2 and C-SH2) that function as specific recognition modules for these phosphotyrosine motifs.[2][4]
740 Y-P's sequence includes a phosphorylated tyrosine (pY) within a YMDM motif, which is a high-affinity recognition sequence for the SH2 domains of p85.[2] By binding to one or both of these SH2 domains, 740 Y-P effectively mimics an activated receptor, recruiting PI3K.[3][5] This interaction is highly specific; the non-phosphorylated version of the peptide shows no measurable binding.[2] The binding relieves the inhibitory influence of the p85 subunit on the p110 catalytic subunit, leading to the activation of the enzyme's lipid kinase activity.[3]
Caption: Binding of 740 Y-P to p85 SH2 domains induces PI3K activation.
The PI3K/Akt Signaling Cascade
Once activated, the p110 catalytic subunit of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinases PDK1 and Akt (also known as Protein Kinase B).
The co-localization of PDK1 and Akt at the membrane facilitates the phosphorylation of Akt by PDK1 at threonine 308. Full activation of Akt requires a second phosphorylation event at serine 473, mediated by the mTORC2 complex. Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of fundamental cellular processes.
Key Downstream Effects of 740 Y-P Mediated Akt Activation:
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Cell Survival: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and regulates the transcription factor FOXO, ultimately promoting cell survival. 740 Y-P has been shown to be as effective as growth factors in promoting neuronal cell survival through this cascade.[1]
-
Mitogenesis and Proliferation: The pathway stimulates cell growth and proliferation. 740 Y-P demonstrates mitogenic activity in muscle cells.[1]
-
Metabolism: Akt plays a crucial role in glucose metabolism, including stimulating glucose uptake and glycogen (B147801) synthesis.
Caption: The signaling cascade initiated by 740 Y-P-mediated PI3K activation.
Quantitative Data
The following tables summarize key quantitative parameters associated with 740 Y-P and related phosphopeptides.
Table 1: Effective Concentrations of 740 Y-P in In Vitro Studies
| Cell Type / Model | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Melanoma MNT-1 | 20 µM | 24 hours | Reduced number of M6PR-positive vacuoles | [6][7] |
| NIH 3T3 Fibroblasts | 50 µg/ml | 2 hours | PI3K activation | [1][7] |
| Engineered Heart Tissue | 10 µg/ml | 8 days | Increased phosphorylation of PI3K | [8] |
| U251 Glioblastoma Cells | 10 µM | 24-72 hours | PI3K/Akt pathway activation | [9] |
| Primary Cerebellar Neurons | Not specified | Not specified | Reduced cell death rate |[6] |
Table 2: Effective Dosage of 740 Y-P in In Vivo Studies
| Animal Model | Dosage | Route | Observed Effect | Reference |
|---|
| Rat Alzheimer's Disease Model | 10 mg/kg | Intraperitoneal | Increased Akt and PI3K phosphorylation |[7] |
Table 3: Binding Affinities of p85 SH2 Domains to Cognate Phosphopeptides
| p85 SH2 Domain | Phosphopeptide Motif | Dissociation Constant (Kd) | Method | Reference |
|---|---|---|---|---|
| N- and C-terminal | YMXM | 0.3 - 3.0 nM | BIAcore | [2] |
| N-terminal | ESVDY*VPMLDMK | Not quantified | NMR Titration | [4] |
Note: These affinities are for peptides with the YMXM motif, which is the class of high-affinity binders that 740 Y-P belongs to.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the action of 740 Y-P.
4.1. Protocol: PI3K Activation Assay in Cell Culture (Pull-down)
This protocol is adapted from studies on NIH 3T3 cells and is designed to confirm the binding of 740 Y-P to the p85 subunit.[1][7] It assumes the use of a biotinylated version of 740 Y-P.
-
Cell Culture: Plate NIH 3T3 cells (or other target cells) and grow to 80-90% confluency.
-
Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Treatment: Incubate cells with 50 µg/ml of biotinylated 740 Y-P peptide in media for 2 hours at 37°C. Use an equivalent volume of PBS or a scrambled peptide as a negative control.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS to remove non-internalized peptide. Some protocols include a brief trypsinization step to degrade externalized peptide.[1][7]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails). Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Pull-down: Transfer the supernatant to a new tube. Add streptavidin-conjugated agarose (B213101) or magnetic beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated 740 Y-P and its binding partners.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE followed by Western blotting using a primary antibody specific for the p85 subunit of PI3K.
4.2. Protocol: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol is used to quantify the activation of PI3K and Akt by measuring their phosphorylation status.[8]
-
Cell Treatment: Treat cells with the desired concentration of 740 Y-P (e.g., 10-20 µM) for the specified time.
-
Lysis and Protein Quantification: Lyse the cells as described above. Determine the protein concentration of the clarified lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer. Separate the proteins by electrophoresis on an 8-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-PI3K p85, total p85, phospho-Akt (Ser473 or Thr308), total Akt, and a loading control (e.g., GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Densitometry analysis can be performed to quantify the ratio of phosphorylated protein to total protein.
Caption: Workflow for analyzing PI3K pathway activation via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific phosphopeptide binding regulates a conformational change in the PI 3‐kinase SH2 domain associated with enzyme activation. | The EMBO Journal [link.springer.com]
- 4. Phosphopeptide binding to the N-terminal SH2 domain of the p85 alpha subunit of PI 3'-kinase: a heteronuclear NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. 740 Y-P TFA | peptide | cell-permeable peptide-based activator of PI3K | 美国InvivoChem [invivochem.cn]
- 8. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
